![molecular formula C7H2Cl3NS B1301390 2,4,5-Trichlorobenzo[d]thiazole CAS No. 898747-87-0](/img/structure/B1301390.png)

2,4,5-Trichlorobenzo[d]thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

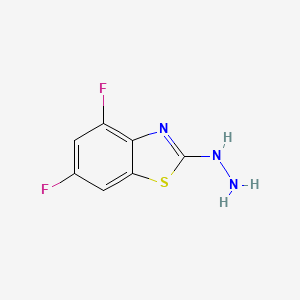

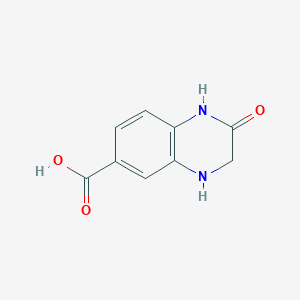

2,4,5-Trichlorobenzo[d]thiazole is a tricyclic compound that incorporates a benzo[d]thiazole moiety. This structure is part of a broader class of heterocyclic compounds that contain nitrogen and sulfur within a fused ring system. These compounds are of interest due to their potential applications in various fields, including organic electronics, pharmaceuticals, and agrochemicals. The presence of chlorine substituents on the benzene ring can significantly affect the electronic properties and reactivity of the molecule, making it a valuable target for synthesis and study .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-component reactions or cyclization processes. For instance, 1,2,4-triazolo[3,4-b]thiazole derivatives have been synthesized using a novel multi-component reaction involving 2,4-dichloro-5-fluorophenacyl bromide, thiosemicarbazide, and aromatic carboxylic acids, with phosphorous oxychloride as the cyclizing agent . Similarly, benzo[d]thiazole derivatives have been prepared from 2-hydrazinobenzo[d]thiazole treated with various reagents to yield tricyclic compounds with different five-membered heterocyclic fusions . These methods highlight the versatility and efficiency of synthesizing complex heterocyclic structures that may include the synthesis of 2,4,5-Trichlorobenzo[d]thiazole.

Molecular Structure Analysis

X-ray diffraction crystallography is a common technique used to determine the molecular structure of heterocyclic compounds. For example, the crystal structure of a related compound, 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole, was determined, revealing intermolecular hydrogen bonding in its crystalline form . Such detailed structural information is crucial for understanding the properties and potential applications of these molecules.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds like 2,4,5-Trichlorobenzo[d]thiazole is influenced by the presence of electron-withdrawing groups such as chloro substituents, which can enhance the electrophilic character of the molecule. These compounds can participate in various chemical reactions, including condensation to form Schiff bases and subsequent cyclization to create additional heterocyclic rings . The specific reactivity patterns of 2,4,5-Trichlorobenzo[d]thiazole would depend on the nature of the substituents and the reaction conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are closely related to their molecular structure. For instance, the planar structure and electron-deficient nature of the thiazolo[5,4-d]thiazole moiety contribute to high oxidative stability and efficient intermolecular π-π overlap, which are desirable features for applications in organic electronics . The presence of chlorine atoms can increase the density and influence the electronic properties of the molecule, affecting its solubility, melting point, and reactivity. The exact properties of 2,4,5-Trichlorobenzo[d]thiazole would need to be determined experimentally, but they can be inferred based on the properties of structurally related compounds.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

- Field : Organic Electronics .

- Application : The thiazolo[5,4-d]thiazole fused (bi)heterocycle, which includes 2,4,5-Trichlorobenzo[d]thiazole, is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This makes it suitable for applications in organic electronics .

- Method : Aryl-functionalized thiazolo[5,4-d]thiazole derivatives are prepared, expanding the conjugated backbone of the semiconducting material .

- Results : The parent thiazolo[5,4-d]thiazole moiety already possesses some appealing features towards applications in organic electronics .

Synthesis of Heterocyclic Compounds

- Field : Organic Chemistry .

- Application : The structure of 2,4,5-trichlorobenzothiazole makes it a potentially valuable building block for the synthesis of other complex organic molecules. It’s used as a starting material for the preparation of various heterocyclic compounds, including thiadiazoles and thiadiazines.

- Method : The methodologies adopted for the synthesis of thiazolo[4,5-d]-thiazoles and thiazolo[5,4-d]thiazoles are reviewed . For example, a classical method for the synthesis of heterocyclic moiety based on thiazolo[4,5-d]thiazole involves the Jacobsen cyclization of thioamide .

- Results : Despite the large number of publications in the last two decades, only a few methodologies are known for the synthesis of thiazolothiazoles .

Optoelectronic Devices

- Field : Optoelectronics .

- Application : Thiazolo[5,4-d]thiazoles are widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors . The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

- Method : Aryl-functionalized thiazolo[5,4-d]thiazole derivatives are prepared, expanding the conjugated backbone of the semiconducting material .

- Results : The parent thiazolo[5,4-d]thiazole moiety already possesses some appealing features towards applications in optoelectronics .

Drug Design

- Field : Pharmaceutical Chemistry .

- Application : The 2,4,5-trisubstituted thiazole is a privileged scaffold in drug design and activity improvement . It provides greater insights into the rational design of more potent pharmaceutical molecules .

- Method : The 2,4,5-trisubstituted thiazole is used as a building block in the synthesis of various pharmaceutical molecules .

- Results : The use of 2,4,5-trisubstituted thiazole has led to the development of more potent pharmaceutical molecules .

Coordination Chemistry

- Field : Coordination Chemistry .

- Application : The thiazolothiazole moiety, including 2,4,5-Trichlorobenzo[d]thiazole, can be incorporated into a coordination network . This can be useful in the synthesis of complex structures with potential applications in various fields .

- Method : The specific method of application would depend on the exact nature of the coordination network being synthesized .

- Results : The results would vary based on the specific coordination network being synthesized .

Plastic Electronics

- Field : Plastic Electronics .

- Application : Thiazolo[5,4-d]thiazoles, including 2,4,5-Trichlorobenzo[d]thiazole, are promising building blocks in the synthesis of semiconductors for plastic electronics . They have high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

- Method : Aryl-functionalized thiazolo[5,4-d]thiazole derivatives are prepared, expanding the conjugated backbone of the semiconducting material .

- Results : The use of thiazolo[5,4-d]thiazole-based materials in plastic electronics has been recognized recently, and there is plenty of room for improvement and broadening of the material scope .

Safety And Hazards

Eigenschaften

IUPAC Name |

2,4,5-trichloro-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3NS/c8-3-1-2-4-6(5(3)9)11-7(10)12-4/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSPQUJKJPNTOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1SC(=N2)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365956 |

Source

|

| Record name | 2,4,5-Trichloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Trichloro-1,3-benzothiazole | |

CAS RN |

898747-87-0 |

Source

|

| Record name | 2,4,5-Trichloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid](/img/structure/B1301308.png)

![1-[2-(1H-imidazol-1-yl)phenyl]ethanone](/img/structure/B1301323.png)

![N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide](/img/structure/B1301353.png)

![6-Fluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B1301383.png)

![4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1301395.png)

![N-[4-(-Carboxycyclohexylmethyl)]maleamidic Acid](/img/structure/B1301419.png)

![Ethyl 2-{4-bromo-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate](/img/structure/B1301439.png)